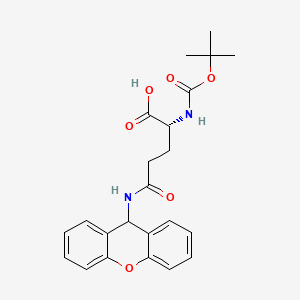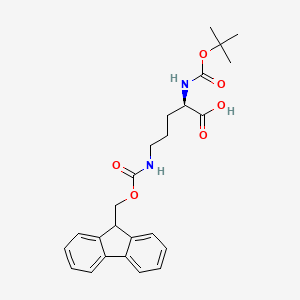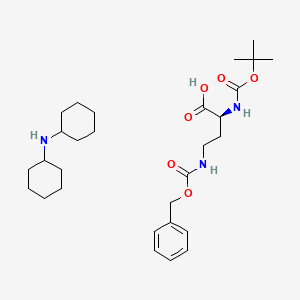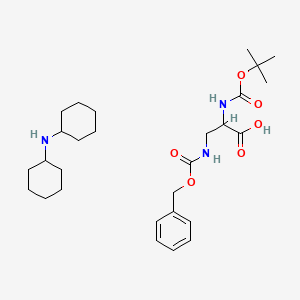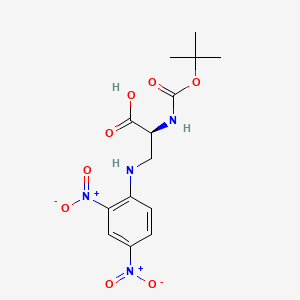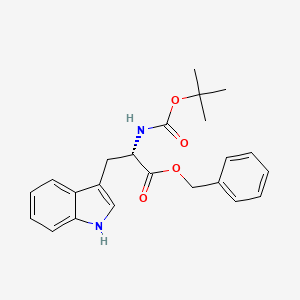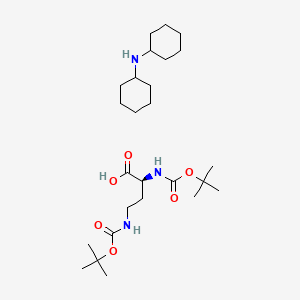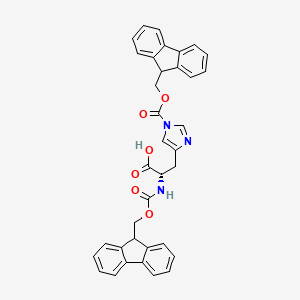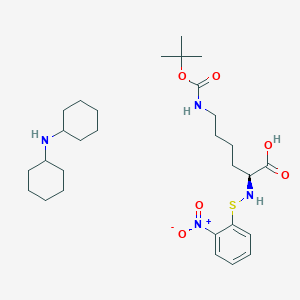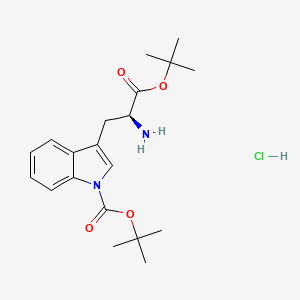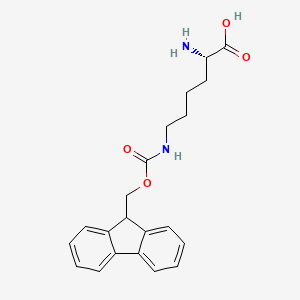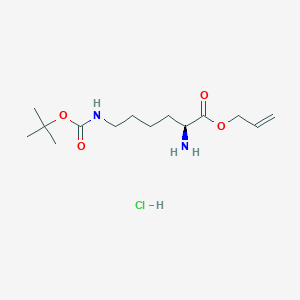
Fmoc-Lys(Dansyl)-OH
Descripción general
Descripción
Fmoc-Lys(Dansyl)-OH, also known as 9-fluorenylmethoxycarbonyl-L-lysine dansyl, is a derivative of lysine. It is widely used in peptide synthesis due to its fluorescent properties, which make it an excellent tool for tracking and analyzing peptides in various biological and chemical applications.
Aplicaciones Científicas De Investigación
Chemistry
Fmoc-Lys(Dansyl)-OH is widely used in peptide synthesis for the development of fluorescent peptides. These peptides are valuable in studying protein-protein interactions, enzyme activities, and cellular processes.
Biology
In biological research, this compound is used to label peptides and proteins, enabling the visualization and tracking of these molecules in live cells and tissues.
Medicine
The compound is used in the development of diagnostic tools and therapeutic agents. Its fluorescent properties allow for the detection of specific biomolecules, aiding in disease diagnosis and monitoring.
Industry
This compound is employed in the production of biosensors and other analytical devices. Its ability to fluoresce under specific conditions makes it a valuable component in various industrial applications.
Mecanismo De Acción
Target of Action
Fmoc-Lys(Dansyl)-OH is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences in peptides. The Fmoc group provides protection for the amino group during peptide synthesis, while the Dansyl group serves as a fluorescent reporter .
Mode of Action
The compound interacts with its targets through a process known as Fmoc solid-phase peptide synthesis (SPPS) . In this process, the Fmoc group is removed, allowing the free amino group to form a peptide bond with the carboxyl group of another amino acid . The Dansyl group remains attached to the lysine residue, serving as a fluorescent tag in the synthesized peptide .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is peptide synthesis. This compound plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein . The Dansyl group can also be used to study the behavior of the synthesized peptide, as it fluoresces under specific conditions .
Pharmacokinetics
The compound’s stability, solubility, and reactivity are crucial for its effectiveness in peptide synthesis .
Result of Action
The result of this compound action is the successful synthesis of peptides with a fluorescently tagged lysine residue. This allows for the tracking and study of these peptides in various biological systems .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the pH and temperature can affect the efficiency of Fmoc removal and peptide bond formation . Additionally, the compound’s stability can be affected by storage conditions .
Análisis Bioquímico
Biochemical Properties
Fmoc-Lys(Dansyl)-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins during the process of peptide bond formation . The Fmoc group protects the amino terminus during peptide synthesis, and is removed by secondary amines such as piperidine .
Cellular Effects
The effects of this compound on cellular processes are primarily related to its role in peptide synthesis. It influences cell function by contributing to the formation of proteins, which are essential for various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its involvement in peptide synthesis. The Fmoc group protects the amino terminus of the lysine during the formation of peptide bonds, preventing unwanted reactions. Once the peptide chain is assembled, the Fmoc group is removed, allowing the peptide to fold and function properly .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of the compound is crucial for its effectiveness in peptide synthesis. Over time, the Fmoc group can be removed, and the peptide can degrade if not stored properly .
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis. It interacts with enzymes involved in this process, and its removal marks the completion of a peptide chain .
Transport and Distribution
This compound is distributed within cells and tissues as part of peptides. Its transport is tied to the distribution of these peptides, which can vary depending on the specific cellular context .
Subcellular Localization
The subcellular localization of this compound is tied to its role in peptide synthesis. As part of a peptide, it can be found wherever that peptide localizes, which could be in various compartments or organelles depending on the specific peptide .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Lys(Dansyl)-OH typically involves the protection of the lysine amino group with the 9-fluorenylmethoxycarbonyl (Fmoc) group. The dansyl group is then introduced to the lysine side chain. The process generally follows these steps:
Protection of Lysine: The lysine is first protected by reacting it with 9-fluorenylmethoxycarbonyl chloride in the presence of a base such as diisopropylethylamine.
Dansylation: The protected lysine is then reacted with dansyl chloride in an organic solvent like dimethylformamide, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis techniques to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-Lys(Dansyl)-OH undergoes several types of chemical reactions, including:
Substitution Reactions: The dansyl group can be substituted with other functional groups under specific conditions.
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, allowing further modifications of the lysine residue.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in organic solvents.
Deprotection Reactions: Piperidine is commonly used to remove the Fmoc group, usually in a solution of dimethylformamide.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, reacting with an amine would yield a substituted lysine derivative.
Deprotection Reactions: The primary product is the deprotected lysine derivative, which can be further modified.
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Lys(FITC)-OH: Another fluorescent lysine derivative, where the dansyl group is replaced with fluorescein isothiocyanate.
Fmoc-Lys(TAMRA)-OH: A derivative with tetramethylrhodamine, offering different fluorescent properties.
Uniqueness
Fmoc-Lys(Dansyl)-OH is unique due to its specific fluorescent properties, which differ from other fluorescent lysine derivatives. The dansyl group provides a distinct excitation and emission spectrum, making it suitable for specific applications where other fluorescent groups may not be as effective.
Propiedades
IUPAC Name |
(2S)-6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35N3O6S/c1-36(2)30-18-9-16-27-26(30)15-10-19-31(27)43(40,41)34-20-8-7-17-29(32(37)38)35-33(39)42-21-28-24-13-5-3-11-22(24)23-12-4-6-14-25(23)28/h3-6,9-16,18-19,28-29,34H,7-8,17,20-21H2,1-2H3,(H,35,39)(H,37,38)/t29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBNIPMLSUPCFW-LJAQVGFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679800 | |
| Record name | N~6~-[5-(Dimethylamino)naphthalene-1-sulfonyl]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
601.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118584-90-0 | |
| Record name | N~6~-[5-(Dimethylamino)naphthalene-1-sulfonyl]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


